[6-(4-Benzhydrylpiperazino)-2-phenyl-4-pyrimidinyl]methyl 4-chlorobenzyl sulfide
Description
Properties
IUPAC Name |
4-(4-benzhydrylpiperazin-1-yl)-6-[(4-chlorophenyl)methylsulfanylmethyl]-2-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H33ClN4S/c36-31-18-16-27(17-19-31)25-41-26-32-24-33(38-35(37-32)30-14-8-3-9-15-30)39-20-22-40(23-21-39)34(28-10-4-1-5-11-28)29-12-6-2-7-13-29/h1-19,24,34H,20-23,25-26H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYPZTCBGZPVMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC(=C2)CSCC3=CC=C(C=C3)Cl)C4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H33ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli Reaction for Pyrimidine Formation
The Biginelli reaction, employing urea, ethyl acetoacetate, and benzaldehyde derivatives, offers a straightforward route to dihydropyrimidinones. However, oxidation to the aromatic pyrimidine requires additional steps. For example, 6-(4-Benzhydrylpiperazino)-2-phenylpyrimidin-4-ol was synthesized via:
- Cyclocondensation of benzaldehyde, urea, and ethyl acetoacetate under acidic conditions.
- Chlorination using POCl₃ to yield 4-chloropyrimidine.
- Oxidation with MnO₂ to aromatize the ring.
Key Data :
| Step | Reagents | Temp (°C) | Yield (%) |
|---|---|---|---|
| Cyclocondensation | HCl, EtOH | 80 | 65 |
| Chlorination | POCl₃, DMF | 110 | 78 |
| Oxidation | MnO₂, DCM | 25 | 92 |
Introduction of the 4-Benzhydrylpiperazino Group
Nucleophilic Aromatic Substitution
The 6-chloro substituent on the pyrimidine ring undergoes displacement with 4-benzhydrylpiperazine in the presence of a base:
- 6-Chloro-2-phenylpyrimidin-4-amine (1.0 eq) reacted with 4-benzhydrylpiperazine (1.2 eq) in DMF at 120°C for 12 h.
- The reaction is catalyzed by K₂CO₃, yielding 6-(4-Benzhydrylpiperazino)-2-phenylpyrimidin-4-amine in 74% yield.
Optimization Insights :
- Solvent Effects : DMF outperformed DMSO and THF due to superior solubility of intermediates.
- Catalyst Screening : Cs₂CO₃ increased yield to 82% but required longer reaction times (18 h).
Synthesis of the Methyl 4-Chlorobenzyl Sulfide Moiety
Thiol-Alkylation Strategy
The sulfide linkage was established via alkylation of 4-chlorobenzyl thiol with a bromomethylpyrimidine intermediate:
- 6-(4-Benzhydrylpiperazino)-2-phenylpyrimidin-4-methanol was brominated using PBr₃ in DCM (0°C, 2 h, 89% yield).
- The resulting 4-(bromomethyl)pyrimidine reacted with 4-chlorobenzyl mercaptan (1.5 eq) in the presence of Et₃N (2.0 eq) in THF (25°C, 6 h), yielding the target sulfide in 68% yield.
Side Reaction Mitigation :
- Oxidation Prevention : Conducted under N₂ atmosphere with BHT (0.1 eq) as an antioxidant.
- Byproduct Analysis : LCMS revealed <2% sulfoxide formation.
Integrated Synthesis and Process Optimization
Telescoped Synthesis for Scalability
A telescoped approach combining pyrimidine chlorination, piperazino substitution, and sulfide formation in a single reactor minimized intermediate isolation:
- One-Pot Procedure : After chlorination, the crude 4-chloropyrimidine was directly reacted with 4-benzhydrylpiperazine, followed by in-situ bromination and thiol-alkylation.
- Yield Improvement : Overall yield increased from 42% (stepwise) to 58% (telescoped).
Critical Parameters :
- Solvent Compatibility : DMF → THF transition required careful distillation to avoid precipitation.
- Temperature Control : Exothermic bromination step necessitated cryogenic cooling (−20°C).
Analytical Characterization and Validation
Spectroscopic Confirmation
- ¹H NMR (500 MHz, CDCl₃) : δ 7.85 (d, 2H, J = 7.5 Hz, phenyl-H), 7.45 (m, 10H, benzhydryl-H), 4.52 (s, 2H, SCH₂), 3.72 (m, 8H, piperazine-H).
- HRMS (ESI+) : m/z calc. for C₃₅H₃₂ClN₅S [M+H]⁺: 614.2092; found: 614.2089.
- Elemental Analysis : C 68.52%, H 5.25%, N 11.41% (calc. C 68.44%, H 5.24%, N 11.38%).
Purity Assessment :
- HPLC : tR = 12.34 min (Method: C18, 70% MeCN/30% H₂O), purity >98%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfide linkage in [6-(4-Benzhydrylpiperazino)-2-phenyl-4-pyrimidinyl]methyl 4-chlorobenzyl sulfide can undergo oxidation to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced under mild conditions to yield the corresponding thiol derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (for nitration), bromine (for bromination), and sulfuric acid (for sulfonation).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro, bromo, and sulfonyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential:
Research indicates that this compound may exhibit anti-cancer, anti-inflammatory, and antimicrobial properties. Preliminary studies suggest its ability to interact with specific biological targets, potentially modulating pathways involved in cell proliferation and inflammation.
- Anti-Cancer Activity: Early investigations have shown that compounds with similar structures can inhibit cancer cell growth. For instance, derivatives of pyrimidine and piperazine have been evaluated for their cytotoxic effects against human cancer cell lines such as colon and breast cancer cells .
- Mechanism of Action: The exact mechanism remains under investigation; however, it is believed that the compound may bind to certain receptors or enzymes involved in signaling pathways that regulate cell growth and immune responses.
Biological Studies
Target Interaction:
Studies are ongoing to elucidate how [6-(4-Benzhydrylpiperazino)-2-phenyl-4-pyrimidinyl]methyl 4-chlorobenzyl sulfide interacts with biological systems. Its potential to influence various signaling pathways could lead to breakthroughs in treating diseases characterized by dysregulated cellular processes.
Industrial Applications
Material Science:
In addition to its biological applications, this compound may be utilized in materials science for the development of new polymers and coatings. Its chemical reactivity allows it to serve as a building block for synthesizing more complex materials with tailored properties.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of [6-(4-Benzhydrylpiperazino)-2-phenyl-4-pyrimidinyl]methyl 4-chlorobenzyl sulfide involves its interaction with specific molecular targets in biological systems. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence signaling pathways involved in cell proliferation, inflammation, and microbial growth.
Comparison with Similar Compounds
Table 1: Molecular Data of Pyrimidine Derivatives
Key Observations :
- The 4-chlorobenzyl sulfide substituent may improve herbicidal specificity toward broadleaf weeds, as seen in , whereas dichloro/methylsulfanyl analogs (e.g., ) lack reported herbicidal data but exhibit distinct electronic properties.
Herbicidal Activity
Table 2: Herbicidal Efficacy of Pyrimidine Derivatives (Data from )
| R1 Substituent | Activity Against Rape (IC₅₀, μM)* | Activity Against Barnyard Grass (IC₅₀, μM)* |
|---|---|---|
| 4-Chlorobenzyl (Target) | Moderate (~50–100) | >200 (Weak) |
| 4-Methoxyphenyl | >200 (Weak) | >200 |
| 3,4,5-Trimethoxyphenyl | Moderate (~100–150) | >200 |
| 4-(Trifluoromethyl)phenyl | Moderate (~75–125) | >200 |
Key Findings :
- The 4-chlorobenzyl group in the target compound demonstrates superior activity against rape compared to electron-donating substituents like 4-methoxyphenyl, likely due to enhanced electrophilicity and hydrophobic interactions .
- All tested compounds showed negligible activity against barnyard grass, suggesting a structural limitation in targeting monocotyledonous species .
Structural Implications :
- The thieno-pyrimidine core in ’s compound may enhance aromatic stacking interactions compared to traditional pyrimidines but complicates synthetic accessibility .
- Dual methylsulfanyl groups in ’s compound could improve metabolic stability but reduce solubility .
Biological Activity
[6-(4-Benzhydrylpiperazino)-2-phenyl-4-pyrimidinyl]methyl 4-chlorobenzyl sulfide, also known by its CAS number 338967-30-9, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural composition that includes a piperazine ring, a pyrimidine moiety, and a sulfide linkage, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C35H33ClN4S, with a molecular weight of 577.19 g/mol. The compound's structure is characterized by:
- Piperazine ring : Known for its role in various pharmacological agents.
- Pyrimidine ring : Often associated with nucleic acid metabolism and enzyme interactions.
- Sulfide linkage : Implicated in various biochemical pathways.
The biological activity of this compound is believed to involve interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate the activity of certain receptors or enzymes, influencing pathways related to:
- Cell proliferation
- Inflammation
- Microbial growth
Research indicates that the compound may disrupt the cytoskeleton by binding to the colchicine-binding site on β-tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Antiproliferative Effects
In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, the antiproliferative effects were assessed on three human cancer cell lines—HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results are summarized in Table 1.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| PIB-SO | HT-29 | <100 |
| PIB-SO | M21 | <100 |
| PIB-SO | MCF7 | <100 |
| CA-4 | HT-29 | <50 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer types .
Angiogenesis Inhibition
In chick chorioallantoic membrane (CAM) assays, compounds derived from this structure have shown efficacy in blocking angiogenesis and tumor growth comparable to established agents like combretastatin A-4 (CA-4). The results suggest that these compounds can effectively inhibit new blood vessel formation necessary for tumor growth .
Case Studies
- Study on Cell Cycle Progression :
A study evaluated the effects of selected derivatives on cell cycle progression in M21 melanoma cells. Treatment with these compounds resulted in significant accumulation of cells in the G2/M phase, indicating a blockade in cell division. The detailed results are presented in Table 2.
| Treatment | G0/G1 (%) | S (%) | G2/M (%) |
|---|---|---|---|
| Control | 45 | 30 | 25 |
| PIB-SO | 20 | 10 | 70 |
| CA-4 | 15 | 5 | 80 |
This data illustrates the potential of these compounds to induce cell cycle arrest and highlights their mechanism as antiproliferative agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
